Fmoc-Phe-Phe-OH

Vue d'ensemble

Description

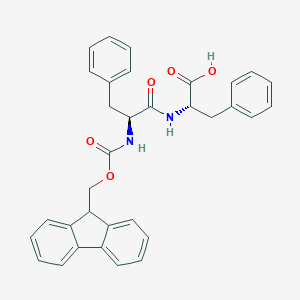

Fmoc-Phe-Phe-OH is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. The compound’s structure includes multiple aromatic rings and amide linkages, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Phe-OH typically involves multiple steps, starting with the protection of amino acids using the fluorenylmethoxycarbonyl group. The process includes:

Protection of Amino Acids: The amino acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected amino acid.

Coupling Reaction: The Fmoc-protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amine group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Phe-Phe-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

Tissue Engineering

Fmoc-Phe-Phe-OH has emerged as a crucial building block for self-assembling hydrogels that mimic the extracellular matrix. These hydrogels support cell adhesion and proliferation, making them suitable for tissue engineering applications.

- Hydrogel Formation : this compound readily forms hydrogels in physiological conditions, demonstrating excellent mechanical stability and biocompatibility. Research indicates that these hydrogels can encapsulate cells and growth factors, promoting tissue regeneration .

- Cell Studies : Studies have shown that hydrogels made from this compound can support the growth of various cell types, including bovine chondrocytes, in both 2D and 3D cultures . This ability to facilitate cell growth is essential for developing scaffolds in regenerative medicine.

Drug Delivery Systems

The self-assembled structures of this compound hydrogels allow for controlled drug release mechanisms.

- Encapsulation Efficiency : Research has demonstrated that these hydrogels can encapsulate model drugs like fluorescein and insulin-FITC, allowing for sustained release over time. This property is advantageous for developing drug delivery systems that require precise dosing over extended periods .

- Biocompatibility : The use of aqueous solvents in the preparation of these gels ensures compatibility with biological systems, making them suitable for in vivo applications .

Biosensing Applications

This compound has been investigated for its potential as a biosensor material.

- Detection of Amyloid Fibrils : Self-assembled structures of Fmoc-diphenylalanine have been used to create biosensors capable of detecting amyloid fibrils associated with neurodegenerative diseases. The optical properties of these materials change in response to the presence of specific biomolecules, allowing for sensitive detection .

- Nanomaterial Properties : The unique optical characteristics of Fmoc-diphenylalanine nanomaterials have led to their application in optoelectronics and photonic devices .

Antibacterial Properties

Recent studies have highlighted the antibacterial capabilities of this compound-based materials.

- Antibiofilm Activity : Hydrogels formed from cationic variants of Fmoc-diphenylalanine exhibit significant antibiofilm activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. This property is particularly useful in medical settings where biofilm formation on implants poses a serious risk .

- Mechanism of Action : The mechanism behind this antibacterial activity is believed to involve disruption of bacterial membranes and interference with biofilm development, making these materials promising candidates for use in coatings for medical devices .

Chemical Catalysis and Nanoreactors

The structural properties of this compound also lend themselves to applications in chemical catalysis.

- Nanoreactor Development : The self-assembly behavior can be harnessed to create nanoreactors that facilitate specific chemical reactions under mild conditions. These nanostructured materials can provide a controlled environment for reactions, enhancing efficiency and selectivity .

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Tissue Engineering | Self-assembling hydrogels that mimic extracellular matrix | Supports cell growth; biocompatible |

| Drug Delivery | Controlled release systems using hydrogels | Sustained release; compatible with biological systems |

| Biosensing | Materials used for detecting amyloid fibrils | Sensitive detection; changes optical properties |

| Antibacterial Properties | Hydrogels exhibiting activity against bacterial biofilms | Effective against Gram-positive and Gram-negative bacteria |

| Chemical Catalysis | Development of nanoreactors utilizing self-assembly properties | Enhanced reaction efficiency |

Case Studies

- Hydrogel Characterization : A study explored the hydrogelation behavior of fluorinated derivatives of Fmoc-Phe, demonstrating how C-terminal modifications influence self-assembly and mechanical properties. Results indicated that specific modifications could enhance hydrogel stability and functionality .

- Biosensor Development : Research by Rosenman et al. utilized self-assembled Fmoc-diphenylalanine materials as biosensors, showcasing their ability to detect amyloid fibrils through changes in optical properties, which could lead to advancements in diagnostics for neurodegenerative diseases .

- Antibiofilm Activity Study : Recent investigations into cationic variants of Fmoc-diphenylalanine revealed significant antibiofilm activity against common pathogens found on medical devices, suggesting potential applications in improving device safety .

Mécanisme D'action

The mechanism of action of Fmoc-Phe-Phe-OH involves its interaction with specific molecular targets. The compound’s amide linkages and aromatic rings allow it to bind to proteins and enzymes, influencing their activity. The fluorenylmethoxycarbonyl group provides steric hindrance, protecting the amino acid residues during peptide synthesis and ensuring selective reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

Fmoc-Phe-Phe-OH is unique due to its specific combination of aromatic rings and amide linkages, which provide distinct chemical properties and reactivity. Its use of the fluorenylmethoxycarbonyl group for protection during peptide synthesis sets it apart from other similar compounds, making it highly valuable in synthetic chemistry and pharmaceutical research.

Activité Biologique

Fmoc-Phe-Phe-OH (Nα-fluorenylmethoxycarbonyl-diphenylalanine) is a dipeptide that has garnered significant attention in the fields of biomaterials and biomedical applications due to its unique self-assembly properties and biological activities. This article delves into its biological activity, particularly its antimicrobial properties, tissue engineering applications, and potential for drug delivery systems.

This compound is characterized by its ability to self-assemble into hydrogels under physiological conditions. The Fmoc (fluorenylmethoxycarbonyl) group enhances the hydrophobic interactions between phenylalanine residues, promoting the formation of fibrous structures that are crucial for various applications in biomedicine . The gelation occurs typically at pH values below 8, allowing for the formation of stable hydrogels that can encapsulate drugs and other therapeutic agents.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | 341.4 g/mol |

| Gelation pH | < 8 |

| Hydrogel Formation | Self-assembling under physiological conditions |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Applications | Tissue engineering, drug delivery systems |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound hydrogels. These hydrogels have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The mechanism of action appears to be linked to the disruption of bacterial membranes, which is attributed to the hydrophobic nature of the phenylalanine residues .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial potency of Fmoc-Phe-Phe dipeptide hydrogels, researchers encapsulated porphyrin chromophores within the hydrogel matrix. This combination not only enhanced the mechanical stability of the hydrogels but also improved their antimicrobial efficacy. The results indicated a notable reduction in bacterial growth in vitro, suggesting potential applications in wound healing and infection control .

Tissue Engineering Applications

This compound has been explored as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Hydrogels formed from this dipeptide can mimic extracellular matrix properties, providing a conducive environment for cell growth .

Table 2: Applications in Tissue Engineering

| Application | Description |

|---|---|

| Scaffold for Cell Growth | Supports adhesion and proliferation of various cell types |

| Drug Delivery Systems | Encapsulates therapeutic agents for controlled release |

| Wound Healing | Accelerates healing processes by providing an antimicrobial barrier |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The self-assembly into fibrous structures is driven by hydrophobic interactions among phenylalanine residues.

- Antibacterial Mechanism : The disruption of bacterial membranes is facilitated by the amphiphilic nature of the hydrogel components.

- Biocompatibility : The hydrogel's composition allows for minimal cytotoxic effects on mammalian cells, making it suitable for therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPTXQVSHOISSL-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460392 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84889-09-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84889-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Fmoc-Phe-Phe-OH contribute to its hydrogel-forming ability?

A1: this compound self-assembles into a fibrous network through a combination of non-covalent interactions. The fluorenyl rings facilitate π-π stacking interactions, while the peptide backbone contributes to hydrogen bonding. [, , ] This interplay of forces drives the formation of stable hydrogels.

Q2: What influences the properties of these hydrogels?

A2: Research has shown that the specific amino acid sequence plays a crucial role in determining the hydrogel's final properties. For instance, incorporating different Fmoc-amino acids within the this compound hydrogel network can significantly impact its viscoelasticity and chemical functionality. [] Additionally, the choice of aromatic protecting groups (like naphthalene or benzyloxycarbonyl) directly impacts the fiber dimensions and overall structure of the self-assembled material. []

Q3: What are the potential biomedical applications of this compound based hydrogels?

A3: These hydrogels show promise as 3D cell culture scaffolds. Studies have demonstrated successful growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts, within these matrices. [, ] The tunability of these gels makes them particularly attractive for tailoring to specific cell types and applications. [] Additionally, research demonstrates their potential as drug delivery systems by successfully encapsulating the anticancer drug doxorubicin within this compound nanogels. []

Q4: Can this compound based hydrogels be utilized for detecting Mycobacterium tuberculosis?

A4: Yes, a novel hydrogel culture method incorporating this compound has shown potential for early detection of Mycobacterium tuberculosis. This method combines the advantages of both solid and liquid culture systems, demonstrating faster detection compared to traditional liquid culture. []

Q5: Are there any known limitations of this compound hydrogels?

A5: While promising, further research is needed to fully understand the long-term stability, degradation profiles, and potential toxicity of these hydrogels, especially for in vivo applications. Exploring alternative gelation methods and optimizing formulation strategies for specific applications will be crucial for advancing their clinical translation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.